molecular formula C18H18ClN B12063890 1-(4-Chlorobutyl)-2-phenylindole CAS No. 61205-58-1

1-(4-Chlorobutyl)-2-phenylindole

Cat. No.: B12063890
CAS No.: 61205-58-1
M. Wt: 283.8 g/mol
InChI Key: NJSKWFPAHCCJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 1-(4-chlorobutyl)-2-phenyl- is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 1-(4-chlorobutyl)-2-phenyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents to ensure efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-(4-chlorobutyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1H-Indole, 1-(4-chlorobutyl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(4-chlorobutyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors and transporters, influencing neurotransmitter levels and signaling pathways. This interaction can lead to various pharmacological effects, including modulation of mood, anxiety, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
  • 1-(4-Chlorobutyl)indole
  • 5-Cyanoindole

Uniqueness

1H-Indole, 1-(4-chlorobutyl)-2-phenyl- stands out due to its unique combination of a 4-chlorobutyl group and a phenyl group attached to the indole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61205-58-1

Molecular Formula

C18H18ClN

Molecular Weight

283.8 g/mol

IUPAC Name

1-(4-chlorobutyl)-2-phenylindole

InChI

InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2

InChI Key

NJSKWFPAHCCJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.